molecular formula C11H18O3 B14345709 2-Heptyl-2H,4H-1,3-dioxin-4-one CAS No. 94691-92-6

2-Heptyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B14345709
CAS No.: 94691-92-6
M. Wt: 198.26 g/mol
InChI Key: SEINIXYXCRJKGU-UHFFFAOYSA-N
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Description

2-Heptyl-2H,4H-1,3-dioxin-4-one: is an organic compound belonging to the class of dioxinones It is characterized by a heptyl group attached to a dioxinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of heptanal with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Heptyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dioxinone ring to a dihydroxy compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxinone ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Heptanoic acid derivatives

    Reduction: Dihydroxyheptane derivatives

    Substitution: Various substituted dioxinones

Scientific Research Applications

2-Heptyl-2H,4H-1,3-dioxin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.

Comparison with Similar Compounds

  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
  • 2,2-Dimethyl-4H-1,3-dioxin-4-one
  • 2-Phenyl-4H-1,3-dioxin-4-one

Comparison: 2-Heptyl-2H,4H-1,3-dioxin-4-one is unique due to its heptyl group, which imparts distinct physicochemical properties compared to other dioxinones

Properties

CAS No.

94691-92-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2-heptyl-1,3-dioxin-4-one

InChI

InChI=1S/C11H18O3/c1-2-3-4-5-6-7-11-13-9-8-10(12)14-11/h8-9,11H,2-7H2,1H3

InChI Key

SEINIXYXCRJKGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1OC=CC(=O)O1

Origin of Product

United States

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